N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide

Lipophilicity Permeability Physicochemical Properties

Unlock the potential of halogen bonding in your drug discovery program with this uniquely differentiated benzothiazole probe. The 6-bromo substituent provides a high-volume, polarizable halogen ideal for dissecting binding kinetics via systematic SAR campaigns, while the 4-(dimethylamino) group enables pH-dependent solubility tuning to avoid false negatives in cellular assays. Its characteristic 1:1 ⁷⁹Br/⁸¹Br isotopic pattern delivers unambiguous MS detection in CETSA and AfBPP target deconvolution studies. Choose this compound for a reliable, high-purity starting point that reduces false leads and accelerates lead optimization.

Molecular Formula C17H16BrN3OS
Molecular Weight 390.3
CAS No. 476295-23-5
Cat. No. B2387977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
CAS476295-23-5
Molecular FormulaC17H16BrN3OS
Molecular Weight390.3
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C17H16BrN3OS/c1-20(2)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)23-17/h4-10H,1-3H3
InChIKeyNKLFLIKDSBEFPB-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide (CAS 476295-23-5): Physicochemical and Structural Baseline


N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide (CAS 476295-23-5, PubChem CID 4320968) is a synthetic, small-molecule benzothiazole derivative characterized by a brominated benzothiazole core linked via an imine bridge to a 4-(dimethylamino)benzamide moiety [1]. Its computed molecular weight is 390.3 g/mol with a predicted XLogP3-AA of 4.4, indicating significant lipophilicity driven by the bromine and dimethylamino substituents [1]. As a member of the N-(benzothiazol-2-ylidene)benzamide chemotype, it is primarily sourced as a research-grade screening compound for drug discovery and chemical biology applications [1].

Why Closely Related N-(Benzothiazol-2-ylidene)benzamide Analogs Cannot Substitute for N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide in SAR-Driven Research


Superficially similar N-(benzothiazol-2-ylidene)benzamide analogs cannot be automatically interchanged because the unique combination of a C6-bromo substituent and a C4'-(dimethylamino) group on the terminal phenyl ring creates a distinct physicochemical fingerprint that fundamentally alters molecular recognition, binding kinetics, and downstream biological outcomes. Unlike the unsubstituted parent core, the bromine atom serves as a high-volume, polarizable halogen that can engage in halogen bonding and hydrophobic packing interactions, while the dimethylamino group functions as a hydrogen bond acceptor and potential charge-transfer element [1]. Even minor substitutions at these positions in analogs lead to divergent potency, selectivity, and ADME profiles, making direct head-to-head procurement without verifying batch-specific analytical data a high-risk strategy for target-based assays [1].

Head-to-Head Differentiation of N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide: A Quantitative Evidence Guide for Procuring Scientists


Elevated Lipophilicity as a Key Differentiator from the De-Bromo Analog 4-(Dimethylamino)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

The C6-bromo substituent substantially increases lipophilicity relative to the non-halogenated core scaffold. The target compound exhibits a computed XLogP3-AA of 4.4 [1]. In contrast, the corresponding de-bromo analog, 4-(dimethylamino)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, has a computed XLogP3-AA of 3.6 (derived from PubChem data for structural comparators within this chemotype) [2]. This represents a significant +0.8 log unit increase, which correlates with improved membrane permeability but also potential shifts in off-target binding and metabolic stability.

Lipophilicity Permeability Physicochemical Properties Drug Design

Increased Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Capacity Versus the Parent N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Core

The inclusion of the 4-(dimethylamino) group on the benzamide ring increases topological polar surface area and hydrogen bond acceptor count relative to the unsubstituted parent compound N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 313660-10-5). The target compound has three hydrogen bond acceptors (computed by Cactvs), whereas the parent benzamide analog has only two (the carbonyl oxygen and the benzothiazole nitrogen) [1]. This structural difference is expected to enhance aqueous solubility at a given pH and alter oral bioavailability parameters based on Lipinski's and Veber's rules, creating a distinct ADME profile.

Polar Surface Area Bioavailability Solubility Medicinal Chemistry

Structural Differentiation via Halogen Bonding Potential: A Unique Feature of the 6-Bromo Substituent

The bromine atom at the C6 position of the benzothiazole core is a key structural determinant absent in common analogs such as 4-(dimethylamino)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide and N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide (the methoxy analog). Bromine, as a polarizable halogen, can participate in sigma-hole halogen bonding with carbonyl oxygens or π-systems in target proteins, a specific interaction that cannot be replicated by hydrogen, methyl, or methoxy substituents. The computed exact mass of 389.01975 Da [1] is significantly higher than the corresponding methoxy analog (approximately 369 Da), directly impacting biophysical detection methods such as mass spectrometry.

Halogen Bonding Molecular Recognition Fragment-Based Drug Design Structural Biology

Primary Research and Procurement Application Scenarios for N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide


Chemical Probe Development for Kinase or Bromodomain Targets Requiring High Lipophilicity

Based on its elevated XLogP3-AA of 4.4 relative to the de-bromo analog (XLogP3-AA 3.6) [1] and its structural similarity to kinase inhibitor and BET bromodomain inhibitor scaffolds, this compound is best deployed as a starting point for developing cell-permeable chemical probes targeting intracellular proteins with hydrophobic binding pockets. The bromine substituent not only enhances passive permeability but also provides a synthetic handle for further derivatization through cross-coupling reactions, making it a versatile intermediate for combinatorial library synthesis in oncology drug discovery programs [1].

Structure-Activity Relationship (SAR) Studies on Halogen Bonding Interactions

The unique sigma-hole potential of the 6-bromo group [1] makes this compound a valuable comparator in systematic SAR campaigns evaluating halogen bonding contributions to target binding affinity. It can be directly compared against the 6-chloro, 6-fluoro, and 6-methoxy analogs to dissect the specific energetic contribution of bromine-mediated interactions, providing critical data for fragment-based drug design and lead optimization programs where halogen bonding is hypothesized to drive selectivity [1].

Mass Spectrometry (MS)-Based Target Engagement Assays

The characteristic isotopic pattern of bromine (1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) imparts a distinctive MS signature that can be exploited in cellular thermal shift assay (CETSA) or affinity-based protein profiling (AfBPP) experiments. The +62 Da mass shift relative to the des-halogenated core provides unambiguous detection in complex biological matrices, enabling target deconvolution studies where endogenous protein binding must be quantified with high confidence [1].

Solubility-Optimized Assay Development for Phenotypic Screening

The presence of the dimethylamino group (pKa ≈ 5.0) allows for pH-dependent solubility tuning, offering a solubility advantage over the unsubstituted benzamide analog under mildly acidic conditions. This property is critical for designing high-content screening assays in cellular models where compound precipitation can lead to false negatives, making it a preferred choice over more lipophilic analogs lacking an ionizable center [1].

Quote Request

Request a Quote for N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.